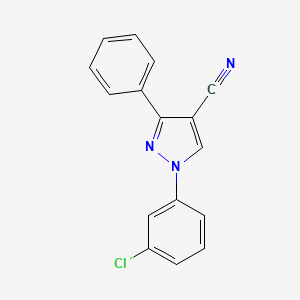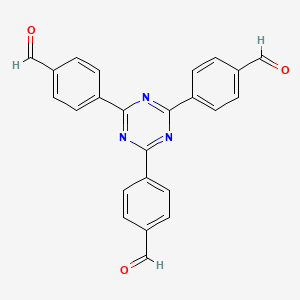![molecular formula C15H13N3O3 B1459013 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylic acid CAS No. 1638612-86-8](/img/structure/B1459013.png)
1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylic acid
Vue d'ensemble
Description
The compound you mentioned seems to be a complex organic molecule that contains several functional groups, including a pyrrole ring, a carboxylic acid group, and a 1,2,4-oxadiazole ring . Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, with a five-membered ring containing one nitrogen atom . Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH) . The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle, containing three atoms of carbon and two heteroatoms of nitrogen at the 1, 2, and 4 positions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrole ring is aromatic and planar, while the carboxylic acid group is polar and can form hydrogen bonds . The 1,2,4-oxadiazole ring is also aromatic and planar .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on the conditions and the reagents used. The pyrrole ring is electron-rich and can undergo electrophilic aromatic substitution . The carboxylic acid group can react with bases to form salts, with alcohols to form esters, and with amines to form amides .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on the functional groups present. For example, the presence of a carboxylic acid group suggests that the compound would be polar and could form hydrogen bonds .
Applications De Recherche Scientifique
Pyrrole Synthesis
Pyrrole compounds, including the one , are crucial in the synthesis of N-Heterocycles . They are used in the Paal-Knorr Pyrrole Synthesis, a method that allows the synthesis of N-substituted pyrroles under very mild reaction conditions .
Conversion of Primary Diols and Amines
This compound can be used in a metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles . This reaction shows unprecedented selectivity, avoiding the formation of pyrrolidines, cyclic imides, and lactones .
Oxidative Coupling of Diols and Amines
The compound can be used in a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines . This reaction proceeds at room temperature with an O2 balloon as the oxidant .
Synthesis of Cholecystokinin Antagonists
Pyrrole-2-carboxylic acid, a related compound, has been employed in the synthesis of cholecystokinin antagonists . These are drugs used to treat several gastrointestinal conditions.
Synthesis of Benzopyran Antihypertensives
Pyrrole-2-carboxylic acid has also been used in the synthesis of benzopyran antihypertensives . These are drugs used to treat high blood pressure.
Preparation of Azepinediones
Pyrrole-2-carboxylic acid is used in the preparation of azepinediones . These are compounds with potential therapeutic applications.
Synthesis of N-Acylpyrroles
1-Methyl-2-pyrrolecarboxylic acid, a related compound, can be used in the preparation of N-acylpyrroles . This involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Preparation of 1-Methyl-2-phenyl-1H-pyrrole
1-Methyl-2-pyrrolecarboxylic acid can be used to prepare 1-Methyl-2-phenyl-1H-pyrrole . This is achieved by reacting with phenylbromide via a palladium-catalyzed decarboxylative cross-coupling reaction .
Mécanisme D'action
Target of Action
The compound belongs to the class of indole derivatives . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .
Biochemical Pathways
Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities of indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-10-5-2-3-6-11(10)14-16-13(21-17-14)9-18-8-4-7-12(18)15(19)20/h2-8H,9H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWINOKUMCROGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one](/img/structure/B1458936.png)







![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B1458948.png)

